molecular formula C15H18N2O2 B5657519 4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline

4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline

Cat. No.: B5657519
M. Wt: 258.32 g/mol
InChI Key: JONHCPXLZRZWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline is an organic compound with a complex structure that includes both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline typically involves the reduction of Schiff bases. One common method is the reduction of 4-[(4-methoxyphenyl)amino]methyl]-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . This reaction is carried out under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically involve the use of NaBH4 or LiAlH4 to produce secondary amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: NaBH4 and LiAlH4 are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces secondary amines.

Scientific Research Applications

4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline is unique due to its specific combination of amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-14-8-12(16)5-3-10(14)7-11-4-6-13(17)9-15(11)19-2/h3-6,8-9H,7,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONHCPXLZRZWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)CC2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.